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Compound of Interest

Compound Name: Methyl 10-methylundecanoate

Cat. No.: B1593813 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic data for

Methyl 10-methylundecanoate (CAS No: 5129-56-6).[1][2] The information presented herein

is essential for the identification, characterization, and quality control of this long-chain fatty

acid methyl ester in research and development settings. This document includes tabulated

spectroscopic data, detailed experimental protocols, and a visual representation of a typical

analytical workflow.

Spectroscopic Data
The following tables summarize the key spectroscopic data for Methyl 10-
methylundecanoate.

Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and

fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of Methyl
10-methylundecanoate is characterized by a molecular ion peak and several key fragment

ions.

Table 1: Mass Spectrometry Data for Methyl 10-methylundecanoate
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m/z Relative Intensity (%) Fragment Ion

214 5.0 [M]⁺ (Molecular Ion)

185 15.0 [M - OCH₃]⁺

143 20.0 [M - C₅H₁₁]⁺

87 51.7 [CH₃OC(O)(CH₂)₂]⁺

74 100.0
[CH₃OC(O)H₂]⁺ (McLafferty

rearrangement)

57 19.1 [C₄H₉]⁺

55 23.3 [C₄H₇]⁺

43 30.0 [C₃H₇]⁺

41 25.0 [C₃H₅]⁺

Data sourced from PubChem CID 554144.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and environment

of atomic nuclei. The following are predicted ¹H and ¹³C NMR spectral data for Methyl 10-
methylundecanoate.

Table 2: Predicted ¹H NMR Spectral Data for Methyl 10-methylundecanoate (in CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-10-methylundecanoate
https://www.benchchem.com/product/b1593813?utm_src=pdf-body
https://www.benchchem.com/product/b1593813?utm_src=pdf-body
https://www.benchchem.com/product/b1593813?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593813?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ,

ppm)
Multiplicity Integration Assignment

3.67 s 3H -O-CH₃

2.30 t 2H -CH₂-COO-

1.63 p 2H -CH₂-CH₂-COO-

1.51 m 1H -CH(CH₃)₂

1.25 m 12H -(CH₂)₆-

0.86 d 6H -CH(CH₃)₂

Table 3: Predicted ¹³C NMR Spectral Data for Methyl 10-methylundecanoate (in CDCl₃)

Chemical Shift (δ, ppm) Assignment

174.4 C=O

51.4 -O-CH₃

39.1 -CH(CH₃)₂

34.1 -CH₂-COO-

29.7 -(CH₂)ₙ-

29.5 -(CH₂)ₙ-

29.3 -(CH₂)ₙ-

29.1 -(CH₂)ₙ-

27.2 -CH₂-CH(CH₃)₂

24.9 -CH₂-CH₂-COO-

22.7 -CH(CH₃)₂

Note: Predicted NMR data is based on standard chemical shift values for similar fatty acid

methyl esters.[3]
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Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of Methyl 10-methylundecanoate will exhibit characteristic absorption bands for the

ester functional group and the hydrocarbon chain.

Table 4: Predicted Infrared (IR) Absorption Data for Methyl 10-methylundecanoate

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group

2955-2850 Strong C-H stretch
Alkane (CH₃, CH₂,

CH)

1740 Strong C=O stretch Ester

1465 Medium C-H bend Alkane (CH₂)

1385 Medium C-H bend Alkane (CH₃)

1240-1170 Strong C-O stretch Ester

Note: Predicted IR data is based on characteristic absorption frequencies for fatty acid methyl

esters.[4][5]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of Methyl 10-
methylundecanoate.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify Methyl 10-methylundecanoate and determine its

fragmentation pattern.

Methodology:

Sample Preparation: Prepare a 1 mg/mL solution of Methyl 10-methylundecanoate in a

high-purity solvent such as hexane or ethyl acetate.
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Instrumentation: An Agilent 5975C GC/MS system or equivalent, equipped with a capillary

column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[6]

GC Conditions:

Injector Temperature: 250 °C

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Temperature Program:

Initial temperature: 70 °C, hold for 2 minutes.

Ramp: Increase to 280 °C at a rate of 10 °C/min.

Final hold: 5 minutes at 280 °C.

Injection Volume: 1 µL with a split ratio of 50:1.

MS Conditions:

Ion Source: Electron Ionization (EI)

Ionization Energy: 70 eV

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Mass Scan Range: m/z 35-400.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed molecular structure of Methyl 10-methylundecanoate.

Methodology:

Sample Preparation: Dissolve approximately 10-20 mg of Methyl 10-methylundecanoate in

0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS)
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as an internal standard. Transfer the solution to a 5 mm NMR tube.

Instrumentation: A Bruker Avance III 400 MHz spectrometer or equivalent.

¹H NMR Acquisition:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 4.0 s

Spectral Width: 20 ppm

¹³C NMR Acquisition:

Pulse Program: zgpg30 (proton-decoupled)

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.5 s

Spectral Width: 240 ppm

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decays (FIDs). Reference the spectra to the TMS signal at 0.00

ppm for ¹H and 77.16 ppm for ¹³C (residual CDCl₃).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in Methyl 10-methylundecanoate.

Methodology:
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Sample Preparation: As Methyl 10-methylundecanoate is a liquid at room temperature, it

can be analyzed as a neat liquid. Place a single drop of the sample between two potassium

bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[7] Alternatively, use

an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent.

Acquisition Parameters:

Scan Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16

Data Processing: Perform a background scan of the empty sample holder or clean ATR

crystal. Collect the sample spectrum and present it in terms of transmittance or absorbance.

Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like Methyl 10-methylundecanoate.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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